molecular formula C9H15NO3 B049711 5-Ethyl-2-oxo-4-piperidineacetic acid CAS No. 113455-70-2

5-Ethyl-2-oxo-4-piperidineacetic acid

Cat. No.: B049711
CAS No.: 113455-70-2
M. Wt: 185.22 g/mol
InChI Key: YFMVBEJQEREOPI-UHFFFAOYSA-N
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Description

5-Ethyl-2-oxo-4-piperidineacetic acid (C₉H₁₅NO₃) is a lactam derivative characterized by a piperidine ring substituted with an ethyl group at position 5, a ketone at position 2, and an acetic acid moiety at position 4. Its stereochemistry and isomerization behavior have been extensively studied, particularly its cis-trans interconversion under thermal and acidic conditions . Key findings include:

  • Thermal Isomerization: At 180°C, the trans-isomer (Ia) equilibrates to a 67:33 mixture of trans:cis forms within 50 minutes. The N-unsubstituted trans-acid isomerizes faster (33% conversion in 8 minutes) than its N-benzylated derivatives .
  • Acid-Mediated Isomerization: In boiling 6 N HCl, the compound undergoes partial ring-opening, forming a mixture of isomers and hydrolyzed products .
  • Ester Stability: Methyl and ethyl esters (e.g., II, III) resist isomerization at 180°C, unlike the free acid .

Properties

CAS No.

113455-70-2

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(5-ethyl-2-oxopiperidin-4-yl)acetic acid

InChI

InChI=1S/C9H15NO3/c1-2-6-5-10-8(11)3-7(6)4-9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

YFMVBEJQEREOPI-UHFFFAOYSA-N

SMILES

CCC1CNC(=O)CC1CC(=O)O

Canonical SMILES

CCC1CNC(=O)CC1CC(=O)O

Synonyms

5-EOPAA
5-ethyl-2-oxo-4-piperidineacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Isomerization :

  • The N-benzyl group in derivatives (e.g., IXa) slows isomerization compared to the unsubstituted parent compound .
  • Esterification (methyl/ethyl) stabilizes the lactam against isomerization, even at high temperatures .

Reaction Conditions :

  • Fischer-Speier Esterification : Trans-isomers of 5-ethyl-2-oxo-4-piperidineacetic acid equilibrate to a 70:30 trans:cis ester mixture in 10% EtOH-HCl under reflux, while N-benzylated analogs retain stereochemistry .
  • Alkaline Hydrolysis : 1-Benzyl-2-piperidone derivatives hydrolyze without isomerization, contrasting with the free acid’s behavior in HCl .

Structural Rigidity vs. The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid introduces distinct hydrolysis pathways, diverging from acetic acid derivatives .

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